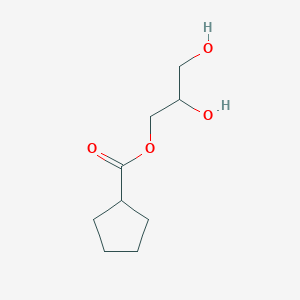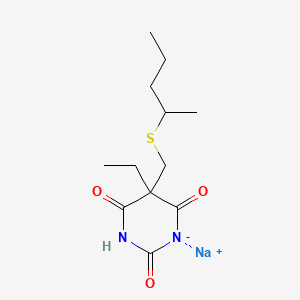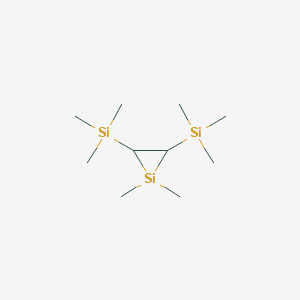
1,1-Dimethyl-2,3-bis(trimethylsilyl)silirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-2,3-bis(trimethylsilyl)silirane is an organosilicon compound characterized by its unique three-membered ring structure containing silicon. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-2,3-bis(trimethylsilyl)silirane can be synthesized through several methods. One common approach involves the reaction of hexamethylsilirane with dimethyl sulfoxide, leading to the insertion of dimethylsilanone into the silirane ring . Another method includes the thermolysis of organopolysilanes, which results in the formation of silacyclopropenes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of multifunctional silylenes and siliranes as crosslinkers for metal-free curing of silicones .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethyl-2,3-bis(trimethylsilyl)silirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like dimethyl sulfoxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or similar reducing agents.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of new silicon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include dimethyl sulfoxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include silacyclopropenes, dimethylsilanone derivatives, and various substituted siliranes .
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-2,3-bis(trimethylsilyl)silirane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,1-Dimethyl-2,3-bis(trimethylsilyl)silirane involves its ability to form stable three-membered rings with silicon. This stability allows it to participate in various chemical reactions, including oxidation, reduction, and substitution . The molecular targets and pathways involved in these reactions are primarily related to the silicon-carbon bonds and the reactivity of the trimethylsilyl groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
1,1-Dimethyl-2,3-bis(trimethylsilyl)silirane is unique due to its three-membered ring structure containing silicon, which imparts stability and reactivity. This makes it distinct from other similar compounds that may not have the same level of stability or reactivity .
Eigenschaften
CAS-Nummer |
66222-12-6 |
|---|---|
Molekularformel |
C10H26Si3 |
Molekulargewicht |
230.57 g/mol |
IUPAC-Name |
(1,1-dimethyl-3-trimethylsilylsiliran-2-yl)-trimethylsilane |
InChI |
InChI=1S/C10H26Si3/c1-11(2,3)9-10(12(4,5)6)13(9,7)8/h9-10H,1-8H3 |
InChI-Schlüssel |
JXYFEBNLZWNISD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(C(C1[Si](C)(C)C)[Si](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


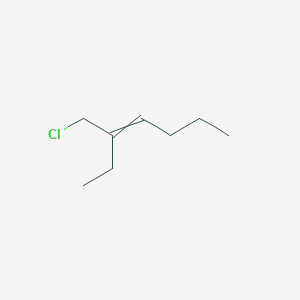
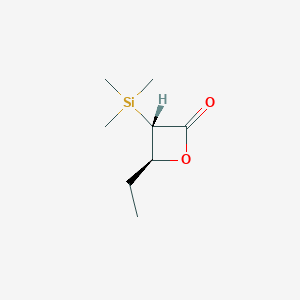
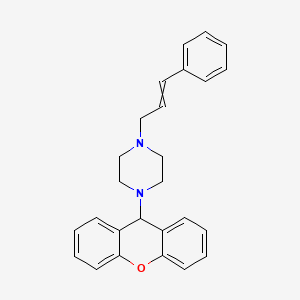
![6-{[2-(4-Bromophenyl)ethyl]amino}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14483133.png)

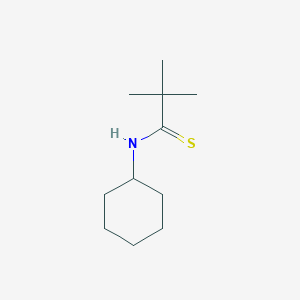
![(4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14483139.png)
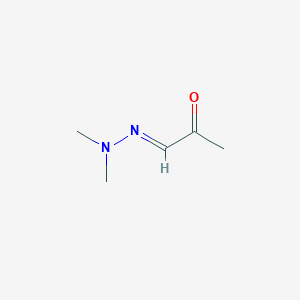


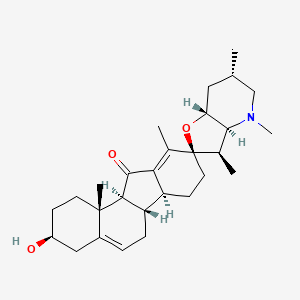
![3-Amino-6-{[(naphthalen-2-yl)sulfanyl]methyl}pyrazine-2-carbonitrile](/img/structure/B14483168.png)
